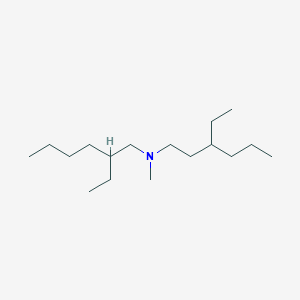
2-ethyl-N-(3-ethylhexyl)-N-methylhexan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Amines, bis(C8-20-branched and linear alkyl)methyl: is an organic compound with the molecular formula C17H37N. It is characterized by the presence of a tertiary amine group, which is bonded to two branched and linear alkyl chains ranging from C8 to C20 . This compound is commonly used in various industrial applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Amines, bis(C8-20-branched and linear alkyl)methyl typically involves the reaction of a primary amine with a mixture of branched and linear alkyl halides. The reaction is carried out under controlled conditions to ensure the formation of the desired tertiary amine. Common reagents used in this synthesis include alkyl halides and a base such as sodium hydroxide or potassium hydroxide to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of Amines, bis(C8-20-branched and linear alkyl)methyl is carried out in large-scale reactors. The process involves the continuous addition of the primary amine and alkyl halides into the reactor, along with a base to maintain the reaction conditions. The reaction mixture is then subjected to distillation to separate the desired product from any unreacted starting materials and by-products.
Analyse Chemischer Reaktionen
Types of Reactions
Amines, bis(C8-20-branched and linear alkyl)methyl undergoes various chemical reactions, including:
Oxidation: The tertiary amine group can be oxidized to form N-oxides.
Reduction: The compound can be reduced to form secondary amines.
Substitution: The alkyl chains can undergo substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides are used in the presence of a base.
Major Products Formed
Oxidation: N-oxides
Reduction: Secondary amines
Substitution: Alkylated or acylated derivatives
Wissenschaftliche Forschungsanwendungen
Amines, bis(C8-20-branched and linear alkyl)methyl has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of surfactants, lubricants, and corrosion inhibitors.
Wirkmechanismus
The mechanism of action of Amines, bis(C8-20-branched and linear alkyl)methyl involves its interaction with molecular targets such as enzymes and receptors. The tertiary amine group can form hydrogen bonds and electrostatic interactions with these targets, leading to changes in their activity. The compound can also undergo metabolic transformations, resulting in the formation of active metabolites that exert biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Amines, bis(C8-20-branched and linear alkyl)ethyl
- Amines, bis(C8-20-branched and linear alkyl)propyl
- Amines, bis(C8-20-branched and linear alkyl)butyl
Uniqueness
Amines, bis(C8-20-branched and linear alkyl)methyl is unique due to its specific alkyl chain length and branching pattern, which confer distinct chemical and physical properties. These properties make it particularly suitable for applications requiring high stability and reactivity .
Eigenschaften
CAS-Nummer |
108215-84-5 |
|---|---|
Molekularformel |
C17H37N |
Molekulargewicht |
255.5 g/mol |
IUPAC-Name |
2-ethyl-N-(3-ethylhexyl)-N-methylhexan-1-amine |
InChI |
InChI=1S/C17H37N/c1-6-10-12-17(9-4)15-18(5)14-13-16(8-3)11-7-2/h16-17H,6-15H2,1-5H3 |
InChI-Schlüssel |
YPPABUNVRPVZEI-UHFFFAOYSA-N |
SMILES |
CCCCC(CC)CN(C)CCC(CC)CCC |
Kanonische SMILES |
CCCCC(CC)CN(C)CCC(CC)CCC |
| 108215-84-5 | |
Synonyme |
Amines, bis(C8-20-branched and linear alkyl)methyl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



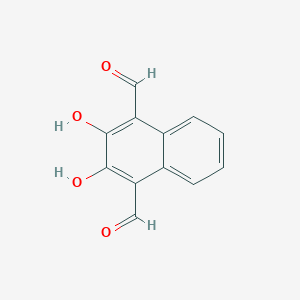


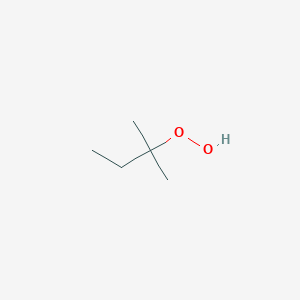
![4-[[4-(Dimethylamino)phenyl]azo]-1-naphthalenesulfonyl chloride](/img/structure/B34731.png)
![(3aR,4R,6aS)-4-methoxy-3,3a,4,6a-tetrahydrofuro[3,4-c]pyrazol-6-one](/img/structure/B34733.png)
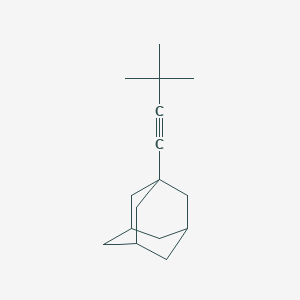
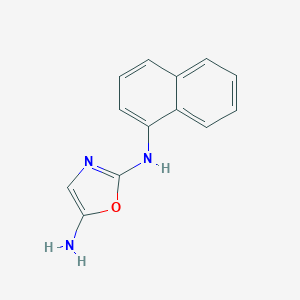
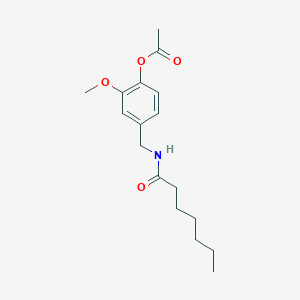

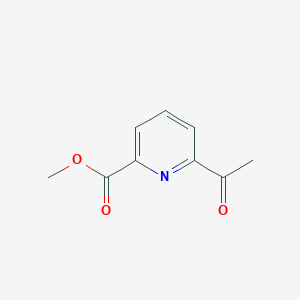
![(3aR,4S,6aS)-4-methoxy-3,3a,4,6a-tetrahydrofuro[3,4-c]pyrazol-6-one](/img/structure/B34746.png)
![3-[(3,4-Dimethylphenyl)thio]propanoic acid](/img/structure/B34748.png)
